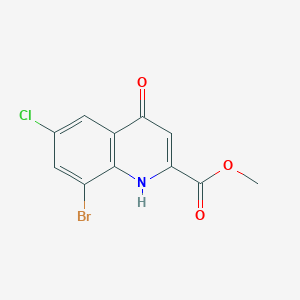

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate

Description

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate (CAS: 1133116-01-4) is a halogenated quinoline derivative characterized by a methyl ester at position 2, a hydroxyl group at position 4, and bromo and chloro substituents at positions 8 and 6, respectively. This compound is synthesized with high purity (98%) and is utilized in pharmaceutical and materials research due to its structural versatility .

Properties

IUPAC Name |

methyl 8-bromo-6-chloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO3/c1-17-11(16)8-4-9(15)6-2-5(13)3-7(12)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUTFMDWMNPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674958 | |

| Record name | Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-01-4 | |

| Record name | Methyl 8-bromo-6-chloro-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-bromo-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives followed by esterification. One common method involves the reaction of 8-bromo-6-chloroquinoline-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkyl group.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted quinoline derivatives.

Oxidation: Formation of 8-bromo-6-chloro-4-quinolinone-2-carboxylate.

Reduction: Formation of 8-bromo-6-chloro-4-alkoxyquinoline-2-carboxylate.

Hydrolysis: Formation of 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate serves as a crucial building block in the synthesis of various therapeutic agents. Its derivatives have shown promise in:

- Antimicrobial Activity : Compounds derived from this structure have been evaluated for their effectiveness against various bacterial strains, including antibiotic-resistant ones. Studies indicate that certain derivatives exhibit significant antibacterial properties, making them potential candidates for new antibiotics .

- Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, compounds with specific substitutions on the quinoline ring have shown IC50 values lower than established chemotherapeutics like doxorubicin against human cancer cell lines (A549, HepG2, HeLa) .

Biological Studies

The compound is utilized as a probe in biological research to study enzyme interactions and cellular pathways. It can inhibit specific enzymes by binding to their active sites, which affects various signal transduction pathways within cells. This property makes it valuable for investigating biochemical mechanisms and developing new therapeutic strategies .

Material Science

In material science, this compound is explored for its potential in creating novel materials with unique electronic and optical properties. Its derivatives can be used as electron carriers in organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions .

Pharmaceutical Development

The compound is also investigated for its role in drug formulations and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions allows for the modification of its structure to enhance bioactivity or reduce toxicity .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The positions and types of halogen substituents significantly alter physicochemical properties. Key comparisons include:

- HC-2273 (Methyl 8-bromo-4-chloro-5-fluoroquinoline-2-carboxylate): Substitutions: Br (8), Cl (4), F (5). The chloro at position 4 (vs. The additional fluoro at position 5 increases electronegativity, which may improve metabolic stability .

- HC-6945 (Methyl 6-bromo-7-chloro-8-methyl-4-hydroxyquinoline-2-carboxylate): Substitutions: Br (6), Cl (7), methyl (8). Bromo at position 6 (vs. chloro in the target) increases molecular weight and lipophilicity.

Functional Group Variations

- Methyl vs. Ethyl Esters: Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate () has an ethyl ester at position 3. The longer alkyl chain reduces crystallinity compared to methyl esters, impacting solubility and synthetic yield .

- Hydroxyl vs. Oxo Groups: Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate () replaces the hydroxyl group with a ketone. The oxo group eliminates hydrogen-bonding capacity, reducing aqueous solubility but enhancing stability under acidic conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions) | Ester Group | Purity | Key Properties |

|---|---|---|---|---|

| Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate | Br (8), Cl (6), OH (4) | Methyl (2) | 98% | High hydrogen-bonding potential |

| HC-2273 | Br (8), Cl (4), F (5) | Methyl (2) | 95% | Enhanced metabolic stability |

| HC-6945 | Br (6), Cl (7), CH₃ (8) | Methyl (2) | 97% | Increased lipophilicity |

| Methyl 8-bromo-6-fluoro-4-oxo-...-2-carboxylate | Br (8), F (6), O (4) | Methyl (2) | N/A | Reduced solubility, higher stability |

Biological Activity

Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits multiple pharmacological properties, particularly as an antimicrobial and anticancer agent. Its structure allows it to interact with various biological targets, leading to inhibition of specific enzymes and modulation of cellular pathways.

Key Biological Activities

-

Antimicrobial Activity :

- The compound has shown effectiveness against various microbial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) strains. In vitro studies indicated that it possesses a Minimum Inhibitory Concentration (MIC) of approximately 9.97 µM against M. tb, demonstrating its potential as an anti-tubercular agent .

- Anticancer Properties :

-

Enzyme Inhibition :

- The compound acts as a potent inhibitor of various enzymes by binding to their active sites. This interaction prevents substrate access, effectively blocking enzymatic activity and altering metabolic pathways within cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : It inhibits the activity of enzymes such as MmpL3, which is essential for the survival of M. tb. This inhibition is crucial for developing new therapeutic agents against tuberculosis .

- Receptor Modulation : The compound may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions and responses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of quinoline derivatives:

| Compound | Substituent | MIC (µM) | Comments |

|---|---|---|---|

| 8i | 5-Br | 9.97 | Most active against M. tb |

| 8j | 7-Br | 19.93 | Less active than 8i but still significant |

| 8c | 8-Cl | >89.67 | Dramatic drop in activity compared to bromo-substituted compounds |

The presence of bromine at position 5 or 7 on the quinoline ring enhances antimicrobial activity, while chlorine substitution tends to reduce efficacy .

Case Studies

-

In Vitro Evaluation Against MDR Strains :

A study evaluated the efficacy of this compound against MDR M. tb strains, revealing that it retains high activity with minimal cytotoxicity towards mammalian cells (IC50 > 227 µM) compared to standard treatments like ethambutol (MIC = 4.89 µM) . -

Anticancer Activity Assessment :

Research demonstrated that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 8-bromo-6-chloro-4-hydroxyquinoline-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of quinoline derivatives typically employs classical protocols such as the Gould–Jacob, Friedländer, or Skraup reactions, with modifications for regioselective halogenation. For example, bromo and chloro substituents can be introduced via electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect yield and purity. For instance, aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at 378 K has been used to cyclize intermediates in similar quinoline syntheses . Optimization of stepwise halogenation (bromination followed by chlorination) is recommended to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm functional groups. Ambiguities in stereochemistry (e.g., cis/trans isomers) may require NOESY or COSY experiments .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, weak C–H⋯π interactions and hydrogen bonding patterns can be visualized using ORTEP-3 .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation pathways, aiding in structural validation .

Q. What is the role of the hydroxy and ester functional groups in the compound's reactivity and potential applications in medicinal chemistry?

- Methodological Answer : The 4-hydroxy group enhances hydrogen-bonding capacity, influencing solubility and binding to biological targets (e.g., enzymes). The methyl ester at position 2 serves as a modifiable handle for hydrolysis to carboxylic acids or transesterification. These groups are critical in designing prodrugs or optimizing pharmacokinetic properties. Similar quinoline derivatives with hydroxyl and ester moieties have shown activity in antimicrobial and anticancer assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results when determining the compound's structure?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). For example, NMR may not resolve tautomeric forms, while X-ray can unambiguously assign substituent positions. To reconcile

Perform variable-temperature NMR to assess conformational flexibility.

Use DFT calculations to model solution-state structures and compare with crystallographic data.

Validate hydrogen-bonding networks via SHELXL refinement, which accounts for intermolecular interactions observed in crystals but not in solution .

Q. What strategies are recommended for optimizing the regioselective introduction of bromo and chloro substituents in similar quinoline derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions:

- Bromination : Use NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl₃) to target electron-rich positions.

- Chlorination : SOCl₂ or POCl₃ selectively chlorinate hydroxy groups, as seen in the conversion of 4-hydroxyquinoline to 4-chloroquinoline derivatives.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., ester groups) to prevent undesired halogenation .

Q. How do computational modeling results compare with experimental data in predicting the crystal packing and intermolecular interactions of this compound?

- Methodological Answer : Computational tools (e.g., Mercury, PLATON) predict crystal packing using symmetry operations and van der Waals radii. However, weak interactions (e.g., C–H⋯O) observed experimentally may not be fully replicated in silico. For accurate modeling:

Use high-resolution crystallographic data (≤ 1.0 Å) as a reference.

Apply Hirshfeld surface analysis to quantify intermolecular contacts.

Validate predictions against SHELXL-refined structures, which account for disorder and thermal motion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous quinoline derivatives?

- Methodological Answer : Yield variations often stem from differences in purification methods (e.g., column chromatography vs. recrystallization) or scale-dependent side reactions. To ensure reproducibility:

- Document exact reaction scales, solvent grades, and drying protocols.

- Compare GC-MS or HPLC purity data across studies.

- Replicate procedures using commercially available precursors (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) to isolate variables .

Methodological Best Practices

- Crystallographic Refinement : Always cross-validate SHELXL-refined structures with PLATON checks for missed symmetry or twinning .

- Synthetic Optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry) and identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.